6-(Propan-2-yl)piperidine-3-carboxylic acid
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Overview
Description
6-(Propan-2-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a propan-2-yl group at the 6th position and a carboxylic acid group at the 3rd position. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidine derivatives under specific conditions. For instance, the hydrogenation process can be catalyzed by palladium, leading to the formation of piperidinones, which can then be further functionalized to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of starting materials into the target compound .
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Propan-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
®-(-)-3-Piperidinecarboxylic acid: This compound is an inhibitor of γ-aminobutyric acid (GABA) uptake.
6-(Propan-2-yl)pyridine-3-carboxylic acid: This compound shares a similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
6-(Propan-2-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
6-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
HUIAXIUDHOOQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Origin of Product |
United States |
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